molecular formula C20H20N4 B14746351 1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile CAS No. 4751-28-4

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile

Cat. No.: B14746351
CAS No.: 4751-28-4
M. Wt: 316.4 g/mol
InChI Key: UPUWEUQFKPWPON-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with diethyl groups and a phenyliminoethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl-2,3-dihydro-2-(2-(phenylimino)ethylidene)benzimidazole
  • 5,6-Dichloro-1,3-diethyl-2,3-dihydro-2-(phenyliminoethylidene)benzimidazole
  • 2,3-Dihydro-3-ethyl-2-(2-(phenylimino)ethylidene)benzoselenazole

Uniqueness

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

4751-28-4

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile

InChI

InChI=1S/C20H20N4/c1-3-23-18-11-10-16(15-21)14-19(18)24(4-2)20(23)12-13-22-17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3

InChI Key

UPUWEUQFKPWPON-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=NC3=CC=CC=C3)CC

Origin of Product

United States

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